molecular formula C19H21F3N2O2 B3852269 5-methoxy-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol

5-methoxy-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol

Cat. No. B3852269
M. Wt: 366.4 g/mol
InChI Key: RMRWBLJJIDINCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol, also known as WAY-100635, is a selective antagonist for serotonin 1A (5-HT1A) receptors. It is commonly used in scientific research to study the role of 5-HT1A receptors in various physiological and pathological processes.

Mechanism of Action

5-methoxy-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol acts as a selective antagonist for 5-HT1A receptors, blocking the binding of serotonin to these receptors. This results in a decrease in the activity of 5-HT1A receptors, which are involved in the regulation of various physiological and pathological processes.
Biochemical and Physiological Effects:
5-methoxy-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol has been shown to have a variety of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of blood pressure and heart rate, and regulation of body temperature. It has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-methoxy-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol in scientific research is its high selectivity for 5-HT1A receptors, which allows for more precise investigation of the role of these receptors in various physiological and pathological processes. However, one limitation is that it may have off-target effects on other receptors, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving 5-methoxy-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol. One area of interest is the role of 5-HT1A receptors in the development and progression of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the potential therapeutic applications of 5-methoxy-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol in the treatment of neuropsychiatric disorders such as anxiety and depression. Additionally, further investigation is needed to better understand the off-target effects of 5-methoxy-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol and to develop more selective antagonists for 5-HT1A receptors.

Scientific Research Applications

5-methoxy-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol is widely used in scientific research to study the role of 5-HT1A receptors in various physiological and pathological processes. It has been used to investigate the involvement of 5-HT1A receptors in anxiety, depression, schizophrenia, and other neuropsychiatric disorders. It is also used to study the effects of various drugs on 5-HT1A receptors.

properties

IUPAC Name

5-methoxy-2-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O2/c1-26-17-6-5-14(18(25)12-17)13-23-7-9-24(10-8-23)16-4-2-3-15(11-16)19(20,21)22/h2-6,11-12,25H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRWBLJJIDINCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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